molecular formula C18H20N2O2 B11832817 2-[(6-Methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one CAS No. 66113-89-1

2-[(6-Methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B11832817
CAS No.: 66113-89-1
M. Wt: 296.4 g/mol
InChI Key: SBNRLVLHENTIKO-UHFFFAOYSA-N
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Description

2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one is a complex organic compound that belongs to the quinoline family. This compound is known for its unique structural features, which include a quinoline ring system substituted with a methoxy group and a quinuclidinone moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methoxyquinolin-4-yl)methyl)quinuclidin-3-one typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring, followed by the introduction of the methoxy group at the 6-position. The quinuclidinone moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, quinuclidine compounds, and substituted quinolines, each with distinct chemical and biological properties .

Scientific Research Applications

2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((6-methoxyquinolin-4-yl)methyl)quinuclidin-3-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. In medicinal chemistry, it may interact with cellular receptors or enzymes, modulating signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and quinuclidinone moieties differentiate it from other quinoline derivatives, providing unique properties that can be exploited in various applications .

Properties

CAS No.

66113-89-1

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C18H20N2O2/c1-22-14-2-3-16-15(11-14)13(4-7-19-16)10-17-18(21)12-5-8-20(17)9-6-12/h2-4,7,11-12,17H,5-6,8-10H2,1H3

InChI Key

SBNRLVLHENTIKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)CC3C(=O)C4CCN3CC4

Origin of Product

United States

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